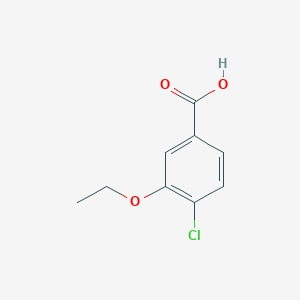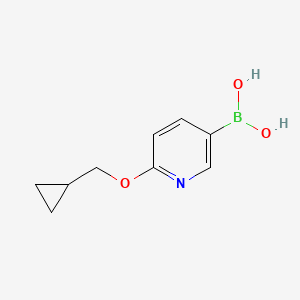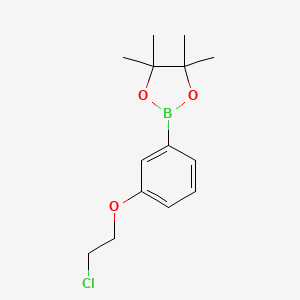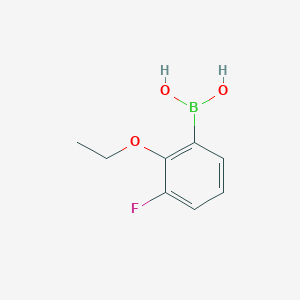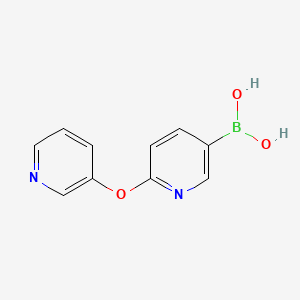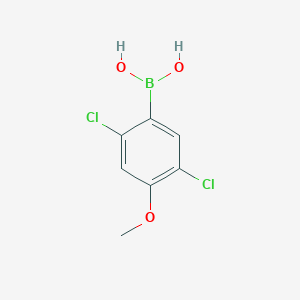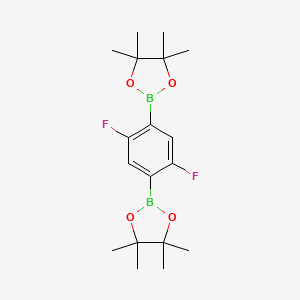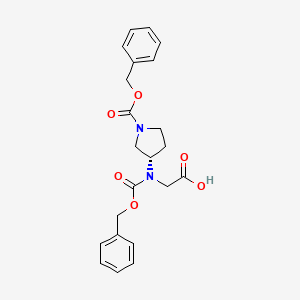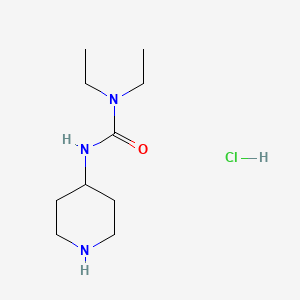
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride
概要
説明
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride is a chemical compound with the molecular formula C10H22ClN3O . It is used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Antimalarial Activity
Piperidine derivatives have shown promise in the fight against malaria, particularly against resistant strains of Plasmodium falciparum. Research indicates that certain piperidine compounds exhibit high selectivity and potency in inhibiting the growth of both chloroquine-sensitive and resistant strains of malaria parasites . This suggests that “1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride” could be a candidate for further exploration as an antimalarial agent.
Drug Discovery and Development
The piperidine moiety is a common feature in many pharmaceuticals. As such, derivatives like “1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride” are valuable in drug discovery, particularly in the synthesis of new medicinal compounds . Their structural versatility allows for the creation of a wide range of pharmacologically active drugs.
Synthesis of Biologically Active Piperidines
The development of efficient methods for synthesizing substituted piperidines is crucial in organic chemistry. “1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride” can serve as a substrate for creating biologically active piperidines through various intra- and intermolecular reactions . This has significant implications for the pharmaceutical industry.
Pharmacological Applications
Piperidine derivatives are present in over twenty classes of pharmaceuticals, including alkaloids. The pharmacological applications of these compounds are vast, ranging from central nervous system agents to cardiovascular drugs . “1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride” could potentially contribute to the development of new pharmacological agents.
Chemical Synthesis and Functionalization
The compound’s structure allows for a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. These reactions are essential for the functionalization of piperidine derivatives, leading to the creation of new compounds with potential industrial and research applications .
Antioxidant Properties
Piperidine-based compounds have demonstrated powerful antioxidant actions due to their ability to hinder or suppress free radicals. This property is particularly important in the development of treatments for oxidative stress-related diseases . “1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride” may possess similar antioxidant capabilities.
Kinase Inhibition
Piperidine derivatives have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy . The compound could be explored for its potential as a kinase inhibitor.
Neuropharmacology
Due to the structural similarity to natural neurotransmitters, piperidine derivatives can interact with various neuroreceptors and influence neurotransmission. This makes them valuable in the study of neuropharmacology and the treatment of neurological disorders .
作用機序
Target of Action
It is known that piperidine derivatives, which include 1,1-diethyl-3-(piperidin-4-yl)urea hydrochloride, are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Some piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Safety and Hazards
While specific safety and hazard information for 1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride was not found, general safety precautions for similar compounds include avoiding contact with eyes, skin, and clothing, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biologic activities and are a vital fundament in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
特性
IUPAC Name |
1,1-diethyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-3-13(4-2)10(14)12-9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRDNQYRNRXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(piperidin-4-yl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




